
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate is an organic compound that belongs to the class of dinitrophenyl carbonates. This compound is characterized by the presence of a butan-2-yl group, a methyl group, and two nitro groups attached to a phenyl carbonate structure. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate typically involves the reaction of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carbonate group can undergo nucleophilic substitution reactions, where the carbonate is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl carbonates with various nucleophiles.
Applications De Recherche Scientifique
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate has several applications in scientific research:
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function. The carbonate group can also undergo hydrolysis, releasing the active dinitrophenyl moiety, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butan-2-yl)-4,6-dinitrophenol: Similar structure but lacks the carbonate group.
2-(Butan-2-yl)-3-methyl-4,6-dinitrobenzene: Similar structure but lacks the carbonate ester functionality.
2-(Butan-2-yl)-3-methyl-4-nitrophenyl carbonate: Similar structure but has only one nitro group.
Uniqueness
2-(Butan-2-yl)-3-methyl-4,6-dinitrophenyl carbonate is unique due to the presence of both the dinitrophenyl and carbonate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
5629-51-6 |
|---|---|
Formule moléculaire |
C12H13N2O7- |
Poids moléculaire |
297.24 g/mol |
Nom IUPAC |
(2-butan-2-yl-3-methyl-4,6-dinitrophenyl) carbonate |
InChI |
InChI=1S/C12H14N2O7/c1-4-6(2)10-7(3)8(13(17)18)5-9(14(19)20)11(10)21-12(15)16/h5-6H,4H2,1-3H3,(H,15,16)/p-1 |
Clé InChI |
STLJBHCMSJKACF-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)C1=C(C(=CC(=C1OC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


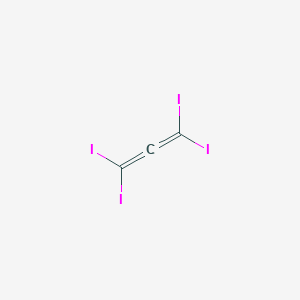
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)

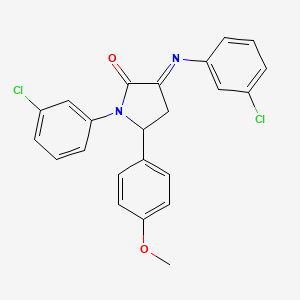

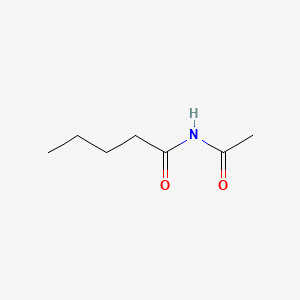

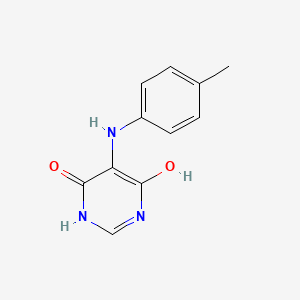

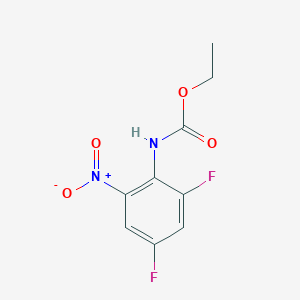
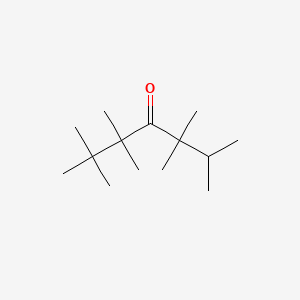
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)
